Urodilatin (CDD/ANP-95-126) is a natriuretic peptide primarily synthesized in the kidney. [, ] It is a member of the atrial natriuretic peptide family, closely related to the circulating hormone atrial natriuretic peptide (ANP, CDD/ANP-99-126). [, , , , , ] Urodilatin differs from ANP by having four additional amino acids at its N-terminus. [] While ANP plays a significant role in cardiovascular regulation, urodilatin acts as a paracrine hormone within the kidney, primarily regulating sodium excretion. [, , , ] Urodilatin is found in high concentrations in the distal tubules and exerts its effects on the collecting duct, suppressing sodium reabsorption. [, ] It is excreted in urine, making it a potential non-invasive marker for renal function. [, , ]
Several studies investigated the synthesis of urodilatin and its derivatives. While the exact methods for synthesizing natural urodilatin in the kidney are not fully elucidated, researchers have successfully synthesized urodilatin and its derivatives in the laboratory using solid-phase peptide synthesis. [, ] This method involves stepwise assembly of amino acids on a solid support using Fmoc-chemistry. The synthesis of phosphorylated urodilatin involves additional steps of on-resin phosphorylation using di-tert-butyl-N,N-diethylphosphoramidite followed by oxidation. []
Urodilatin exhibits different susceptibility to enzymatic degradation compared to ANP. [, , ] Thrombin selectively cleaves urodilatin at Arg98, yielding ANP, while leaving ANP itself unaffected. [] Both urodilatin and ANP are susceptible to degradation by neutral endopeptidase (NEP, EC 3.4.24.11), but urodilatin is degraded at a much slower rate. [, ] The cleavage sites for NEP on urodilatin are Cys105-Phe106 and Gly118-Leu119, whereas ANP is primarily cleaved at Cys105-Phe106. [] Urodilatin's higher resistance to NEP degradation might contribute to its greater natriuretic potency compared to ANP. []
Urodilatin exerts its natriuretic and diuretic effects primarily by binding to and activating natriuretic peptide receptor type A (NPR-A) in the kidney. [, , ] This receptor is coupled to particulate guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, , , , ] cGMP acts as a second messenger, initiating a cascade of intracellular events that ultimately result in the inhibition of sodium reabsorption in the collecting duct. [, , ] Studies demonstrate that urodilatin is as effective as ANP in displacing radiolabeled ANP binding to renal tissues and stimulating cGMP production in renal target cells. [] This suggests that both peptides exert their physiological effects through the same receptor and signaling pathway. [] Furthermore, research indicates that urodilatin may also modulate renal dopamine metabolism, contributing to its natriuretic effect. [] It enhances dopamine uptake and synthesis, while decreasing its catabolism and turnover in the renal cortex. []
Urodilatin's primary scientific application lies in understanding its role in renal physiology and sodium homeostasis. [, , , , , , ] Research has focused on elucidating its:
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4